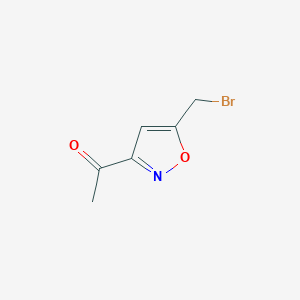

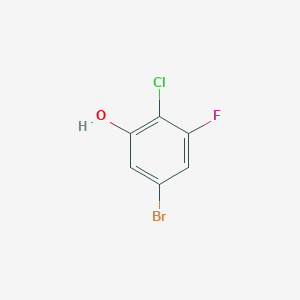

3-Acetyl-5-(bromomethyl)isoxazole

Übersicht

Beschreibung

3-Acetyl-5-(bromomethyl)isoxazole, also known as BAM-I, is a synthetic analog of the A1 adenosine receptor agonist 3-isobutyl-8-pyrrolidinoxanthine (IB-MECA). Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

Isoxazole can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A one-pot, cascade reaction sequence of α-azido acrylates and aromatic oximes provides an efficient, straightforward and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild reaction conditions via a 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular weight of this compound is 204.02 g/mol.Chemical Reactions Analysis

A one-pot, cascade reaction sequence of α-azido acrylates and aromatic oximes provides an efficient, straightforward and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild reaction conditions via a 1,3-dipolar cycloaddition .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

Research by Roy, Rajaraman, and Batra (2004) delves into the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate. This process is a precursor to obtaining 3-aryl-5-formyl-isoxazole-4-carboxylate. The study highlights the use of these products as substrates for synthesizing isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

Synthesis of Fluoroalkylisoxazole Building Blocks

Chalyk et al. (2019) conducted a comprehensive study on synthesizing 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes. This research is pivotal in developing novel isoxazole compounds, highlighting the versatility of isoxazoles in organic synthesis (Chalyk et al., 2019).

Lateral Lithiation

Zhou and Natale (1998) explored the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, demonstrating the chemical transformations possible with functionalized isoxazole derivatives (Zhou & Natale, 1998).

Preparation of Pharmacologically Active Compounds

Chiarino, Napoletano, and Sala (1987) reported on the synthesis of 3-bromo-5-substituted isoxazoles, which are valuable intermediates in the preparation of pharmacologically active compounds. This underscores the potential medical applications of isoxazole derivatives (Chiarino, Napoletano, & Sala, 1987).

Electrophilic Synthesis

Kiyani et al. (2015) demonstrated a method for synthesizing α,β-unsaturated isoxazol-5(4H)-ones, highlighting the electrophilic characteristics of isoxazole compounds and their applications in organic synthesis (Kiyani et al., 2015).

Eco-friendly Synthesis

Badiger, Khatavi, and Kamanna (2022) focused on the green synthesis of isoxazole derivatives, emphasizing the importance of eco-friendly approaches in chemical synthesis (Badiger, Khatavi, & Kamanna, 2022).

One-Pot Synthesis

Hansen, Wu, and Fokin (2005) developed a one-pot synthesis method for 3,5-disubstituted isoxazoles, illustrating the efficiency of such methods in creating complex isoxazole structures (Hansen, Wu, & Fokin, 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . This review summarizes the main directions and recent trends in the synthesis of isoxazoles, as well as alternative approaches to the construction of the isoxazole ring .

Eigenschaften

IUPAC Name |

1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-4(9)6-2-5(3-7)10-8-6/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXFZIWVWJTNLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)

![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)

![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)

![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)